molecular formula C17H12N4O2S B1684016 N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide CAS No. 289483-69-8

N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide

Número de catálogo B1684016
Número CAS: 289483-69-8
Peso molecular: 336.4 g/mol
Clave InChI: LWGUASZLXHYWIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C17H16N4O2S . The InChI string is InChI=1S/C17H16N4O2S/c1-11-2-7-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-5-3-12(8-18)4-6-14/h2-7,10,20-21H,8,18H2,1H3 . The Canonical SMILES is CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CN)C#N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 340.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 340.09939694 g/mol . The Topological Polar Surface Area is 120 Ų . The Heavy Atom Count is 24 .

Aplicaciones Científicas De Investigación

E7820: A Comprehensive Analysis of Scientific Research Applications

Angiogenesis Inhibition: E7820 is recognized for its unique ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels. This is particularly significant in cancer treatment, as it can prevent tumors from obtaining the necessary blood supply to grow .

Cancer Treatment: Research has shown that E7820 has potential applications in treating various malignancies, including pancreas carcinoma and breast cancer. Clinical trials are underway to investigate its efficacy and safety in these areas .

Combination Therapy: E7820 has been studied in combination with other anti-cancer agents, such as venetoclax, to enhance therapeutic effects. This combination has shown promise in preclinical models, suggesting a synergistic effect that could lead to improved outcomes for patients with myeloid leukemia .

Splicing Factor-Mutant AML/MDS Treatment: An investigator-initiated phase II trial of E7820 is evaluating its safety and efficacy for patients with relapsed or refractory acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS) that have mutations in splicing factors. The trial also aims to assess E7820’s ability to degrade RBM39, a protein involved in these conditions .

Mitochondrial Priming: E7820 has been observed to induce mitochondrial priming in a dose-dependent manner, which suggests that it may force cancer cells to rely on certain survival pathways. This property could be exploited to sensitize cancer cells to other treatments .

Bone Homeostasis: Studies have indicated that E7820 may have beneficial effects on bone homeostasis. This is based on findings that integrin α2 deficiency, which E7820 induces, has positive effects on bone health in mice models .

Mecanismo De Acción

E7820, also known as 3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide, is an aromatic sulfonamide derivative with potential antiangiogenic and antitumor activities .

Target of Action

The primary target of E7820 is the Integrin α2 subunit . Integrins are transmembrane receptors that play a significant role in cell adhesion and migration, proliferation, and differentiation of human endothelial cells . E7820 also targets RBM39 , a splicing factor essential for the survival of AML cells with splicing factor mutations .

Mode of Action

E7820 inhibits angiogenesis by suppressing the expression of the integrin α2 subunit on endothelium . It acts as a “molecular glue” by stabilizing the formation of a complex between co-activator of activating protein 1 and oestrogen receptors (CAPERα) and DDB-1 and cullin-4 associated factor 15 (DCAF15), resulting in the increased proteasomal degradation of the former .

Biochemical Pathways

E7820 disrupts the normal functioning of the integrin α2 subunit, leading to inhibition of cell-cell interactions and endothelial cell-matrix . It also causes global disruption of mRNA splicing, which is more pronounced in cell lines bearing splicing factor mutations compared to the parental wild-type splicing cells .

Pharmacokinetics

E7820 is orally administered and has been shown to be safe and tolerable at a dose of 50 mg twice daily . The exposure of E7820 following twice-daily administration was dose-proportional .

Result of Action

E7820 inhibits in vitro proliferation and tube formation of human umbilical vascular endothelial cells (HUVEC) . It also results in the inhibition of tumor-induced angiogenesis in mouse models and inhibits tumor growth of human colorectal tumor cell lines . It can increase integrin α2 expression in the pre-osteoblast mc3t3 cell line .

Action Environment

The action of E7820 can be influenced by the cellular environment. For instance, it has been shown to induce differential cell line-specific responses of integrin α2 expression . Further investigation of the differential functioning of CAPERα and the integrin α2 promoter in cells of various origin would be necessary to more clearly differentiate between cell lines that will positively respond to E7820 from those that will not .

Propiedades

IUPAC Name

3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUASZLXHYWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183142
Record name E 7820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide

CAS RN

289483-69-8
Record name E 7820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289483698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-7820
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12505
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name E 7820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-7820
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVH5K7949N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 5.0 g (29 mmol) of the 7-amino-3-cyano-4-methyl-1H-indole obtained in Example 2A and 6.48 g (32 mmol) of 3-cyanobenzenesulfonyl chloride [CAS No. 56542-67-7] in 150 mL of methyl acetate, were added 75 mL of water and 2.83 mL (35 mmol) of pyridine, followed by stirring for 2 hours and 40 minutes. After adding 0.73 mL (9 mmol) of concentrated hydrochloric acid to the reaction mixture, liquid-liquid separation was performed and the organic layer was washed with a mixture of 75 mL of water and 17.5 mL of ethanol. Activated carbon was added to the organic layer and the mixture was stirred at 45-50° C. for 30 minutes, and then filtered and concentrated. To thus obtained crude crystals were added 96 mL of 2-butanol and 24 mL of water for dissolution at 75° C., and the solution was cooled to 7° C. at approximately 10° C./hr and stirred overnight. The precipitated crystals were collected by filtration and washed twice with 10 mL of 2-butanol to give 8.17 g (wet weight) of crystals of the title compound. The crystals were dried under reduced pressure at 70° C. for 2 hours to give 7.54 g of crystals of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
2.83 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Four
Quantity
96 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 7-amino-3-cyano-4-methyl-1H-indole (10 g, 58.4 mmol) in tetrahydrofuran (200 ml) were added pyridine (20 ml) and 3-cyanobenzenesulfonyl chloride (12.5 g), followed by stirring at room temperature for 3.5 hours. After further adding 2N hydrochloric acid (100 ml), extraction was performed with ethyl acetate. The organic layer was washed with water (twice) and brine in that order, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1-3:2). A mixed solvent of ethanol-hexane (1:2) was added thereto, and after sonication, the precipitate was collected by filtration and washed with a mixed solvent of ethanol-hexane (1:3). The mixture was dried overnight under reduced pressure to give the title compound (9.33 g, 27.7 mmol, 47% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide
Reactant of Route 6
N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.